molecular formula C24H19F2N3O2 B2418921 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide CAS No. 1013755-72-0

1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2418921
CAS No.: 1013755-72-0
M. Wt: 419.432
InChI Key: PXZQNHSWBHHOFG-UHFFFAOYSA-N
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Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring containing three carbon atoms, and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. Additionally, it contains benzyl groups, which are often used in organic synthesis due to their stability .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including nucleophilic substitutions and additions, due to the presence of nitrogen atoms in the ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .

Scientific Research Applications

Synthesis and Chemical Characterization

Research has been conducted on the synthesis of fluoro-containing derivatives of pyrazolo[3,4-d]pyrimidines, which share a structural resemblance to 1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-N-phenyl-1H-pyrazole-4-carboxamide. These studies demonstrate methods for synthesizing substituted amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazol-4-carboxylic acid, leading to the formation of substituted 5-aryl-6-aryl-1-phenyl-1,5-dihydropyrazolo-[3,4-d]pyrimidine-4-ones through high-temperature cyclization (Eleev, Kutkin, & Zhidkov, 2015). This research underscores the potential of fluoro-containing pyrazoles in synthesizing novel compounds with desirable biological activities.

Biological Activities and Applications

Fluoro-containing pyrazole derivatives have been explored for their potential as inhibitors against various biological targets. For instance, thiazole-aminopiperidine hybrid analogues, including those with fluoro-substituted benzyl components, have shown significant activity as Mycobacterium tuberculosis GyrB inhibitors, highlighting their potential in developing new antituberculosis agents (Jeankumar et al., 2013). Moreover, new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting the utility of such compounds in anticancer research (Hassan, Hafez, & Osman, 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. Pyrazole derivatives have been studied for their biological activity, including their use as anti-inflammatory, analgesic, and anticancer agents .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes using personal protective equipment and following proper storage and disposal procedures .

Future Directions

The future directions for this compound would depend on its potential applications. Given the biological activity of many pyrazole derivatives, it could be a candidate for further study in the development of new pharmaceuticals .

Properties

IUPAC Name

3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]-N-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F2N3O2/c25-19-8-4-6-17(12-19)14-29-15-22(23(30)27-21-10-2-1-3-11-21)24(28-29)31-16-18-7-5-9-20(26)13-18/h1-13,15H,14,16H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZQNHSWBHHOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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